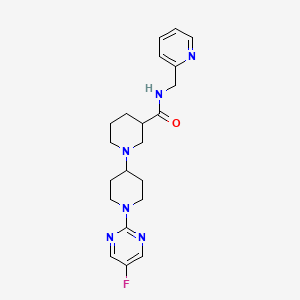![molecular formula C17H14ClN3O4S B5371549 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)
3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide is a chemical compound that is widely used in scientific research. It is a type of acrylamide derivative that has been synthesized using various methods. This compound has been found to have potential applications in the fields of medicine, agriculture, and environmental science. In
Wissenschaftliche Forschungsanwendungen
The compound 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide has been widely used in scientific research. It has been found to have potential applications in the fields of medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential as an anticancer agent. It has been found to exhibit cytotoxicity against various cancer cell lines. In agriculture, this compound has been studied for its potential as a herbicide. It has been found to exhibit herbicidal activity against various weed species. In environmental science, this compound has been studied for its potential as a pollutant. It has been found to be toxic to aquatic organisms.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide is not fully understood. However, it has been suggested that this compound may exert its cytotoxic and herbicidal effects by inhibiting certain enzymes or proteins. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of photosystem II, which is a protein involved in photosynthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells and disrupt the photosynthetic process in plants. In vivo studies have shown that this compound can cause liver and kidney damage in rats and is toxic to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide in lab experiments include its potential as an anticancer agent and herbicide. However, the limitations of using this compound include its toxic effects on living organisms and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the potential of this compound as an anticancer agent and herbicide.
4. Investigation of the toxic effects of this compound on living organisms and the environment.
5. Development of new derivatives of this compound with improved properties.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide has been achieved using various methods. One of the most common methods involves the reaction of 4-chloroaniline with 2-methoxy-4-nitrobenzoyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to yield the final product. Other methods involve the use of different starting materials and reagents.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-25-15-10-13(21(23)24)7-8-14(15)19-17(26)20-16(22)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H2,19,20,22,26)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKQOYGHRLUDN-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)


![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5371535.png)
![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)
![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)